molecular formula C8H7Cl2NO B13453250 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride

6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride

Cat. No.: B13453250
M. Wt: 204.05 g/mol
InChI Key: LMBLGROAQAAWFJ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride is a heterocyclic compound featuring a fused furopyridine core substituted with a chloromethyl group (-CH₂Cl) at position 6 and stabilized as a hydrochloride salt. The furo[3,2-b]pyridine scaffold combines a furan ring fused to a pyridine ring, imparting unique electronic and steric properties. The chloromethyl substituent enhances reactivity, making it a versatile intermediate in pharmaceutical synthesis, particularly for alkylation or cross-coupling reactions. Its hydrochloride form improves solubility in polar solvents, facilitating applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

6-(chloromethyl)furo[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C8H6ClNO.ClH/c9-4-6-3-8-7(10-5-6)1-2-11-8;/h1-3,5H,4H2;1H

InChI Key

LMBLGROAQAAWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1N=CC(=C2)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine. One common method includes the reaction of furo[3,2-b]pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at the 6-position is highly susceptible to nucleophilic displacement. This reactivity is leveraged in alkylation and etherification reactions:

Example: Phenoxyalkylation

In the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (e.g., acetonitrile or DMF), the chloromethyl group reacts with phenols to form ether derivatives. For instance:

  • Reaction : 6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride + 2-chloro-4-nitrophenol → 2-(2-chloro-4-nitro-phenoxymethyl)furo[3,2-b]pyridine

  • Conditions : K₂CO₃, NaI, 60°C, 5 hours

  • Yield : 52–74%

SubstrateNucleophileCatalyst/BaseSolventTemp (°C)Yield (%)
6-(Chloromethyl)furopyridine2-Chloro-4-nitrophenolCs₂CO₃, NaIAcetonitrile6052
6-(Chloromethyl)furopyridine4-MethoxyphenolK₂CO₃DMF6074

Electrophilic Aromatic Substitution

The electron-rich furopyridine ring undergoes electrophilic substitution, particularly at positions activated by the oxygen atom in the furan moiety.

Halogenation

Thieno[3,2-b]pyridine analogs (structurally similar to furopyridines) undergo bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS) in acetic acid . Similar reactivity is expected for 6-(chloromethyl)furo[3,2-b]pyridine.

Formylation (Vilsmeier–Haack Reaction)

Furo[2,3-b]pyrroles undergo formylation under Vilsmeier conditions (POCl₃/DMF) to introduce aldehyde groups . Applied to 6-(chloromethyl)furo[3,2-b]pyridine, this could yield 6-(chloromethyl)-5-formylfuro[3,2-b]pyridine.

Cross-Coupling Reactions

The chloromethyl group and aromatic system enable participation in metal-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

The brominated analog, 6-bromo-2-(chloromethyl)furo[3,2-b]pyridine (CAS 1186310-94-0), undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives . Similar reactivity is anticipated for the hydrochloride salt.

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the furopyridine scaffold may undergo structural modifications:

Acid-Catalyzed Rearrangement

In methanolic HCl, dihydrooxazines rearrange to pyridine 1-oxides . For 6-(chloromethyl)furo[3,2-b]pyridine, analogous conditions could open the furan ring, forming pyridine derivatives.

Base-Induced Elimination

Strong bases (e.g., NaOH) may dehydrohalogenate the chloromethyl group, yielding a methylene-bridged product.

Functional Group Transformations

The chloromethyl group serves as a precursor for further derivatization:

Reduction to Methyl Group

Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a methyl group, yielding 6-methylfuro[3,2-b]pyridine.

Oxidation to Carboxylic Acid

Oxidizing agents like KMnO₄ convert the chloromethyl group to a carboxylic acid under acidic conditions .

Spectroscopic Characterization

Key data for reaction products include:

  • ¹H NMR : Signals for the chloromethyl group appear as a singlet at δ 4.5–5.0 ppm .

  • ¹³C NMR : The chloromethyl carbon resonates at δ 40–45 ppm .

  • MS : Molecular ion peaks align with expected masses (e.g., m/z 246.49 for C₈H₅BrClNO) .

Scientific Research Applications

6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. The furo[3,2-b]pyridine ring can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs in the Furopyridine Family

Key structural analogs include derivatives with varying substituents on the furopyridine core. For example:

  • 8-Bromo-4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine (10a) : Features bromo, chloro, and formyl groups. Synthesized via Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and DMF, yielding only 3% due to steric hindrance from bulky substituents .
  • 4-Chloro-3-formyl-6-methoxybenzo[b]furo[3,2-b]pyridine (10b) : Substituted with methoxy and formyl groups. Synthesized under similar conditions but with extended reaction times (48 hours) and higher yields (15–20%), attributed to the electron-donating methoxy group enhancing reactivity .
Functional Group Variations
  • 6-(Dichlorothiophene)nicotinonitrile Derivatives: Replace the chloromethyl group with dichlorothiophene and nitrile moieties. These compounds exhibit antioxidant activity (e.g., IC₅₀ ≈ 10 μM in DPPH assays), suggesting that electron-withdrawing groups enhance bioactivity .
  • 6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] : Differs in ring fusion (furo[3,2-c] vs. [3,2-b]) and includes a spiro-pyrrolidine group. This structural rigidity may reduce metabolic degradation, making it a candidate for CNS-targeting drugs .
Non-Furopyridine Chloromethyl Analogs
  • 2-(Chloromethyl)pyridine Hydrochloride : A simpler pyridine derivative lacking the fused furan ring. Used as a ligand in catalysis, its reactivity is lower due to the absence of conjugated furan π-electrons .
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride : Methoxy and methyl groups increase steric bulk, reducing alkylation efficiency compared to 6-(chloromethyl)furo[3,2-b]pyridinehydrochloride .

Table 2: Reactivity and Application Comparison

Compound Core Structure Key Applications Reactivity Notes
6-(Chloromethyl)furo[3,2-b]pyridine·HCl Furo[3,2-b]pyridine Pharmaceutical intermediates High (furan conjugation + HCl)
2-(Chloromethyl)pyridine·HCl Pyridine Catalyst ligands Moderate (no fused ring)
6-(Dichlorothiophene)nicotinonitrile Nicotinonitrile Antioxidant agents Bioactivity-driven

Biological Activity

6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C8H8ClN
  • Molecular Weight : 171.61 g/mol
  • CAS Number : 2768327-38-2
  • IUPAC Name : 6-(Chloromethyl)-furo[3,2-b]pyridine hydrochloride

Synthesis

The synthesis of 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine derivatives. Common methods include:

  • Nucleophilic Substitution : Chloromethylation can be achieved using chloromethyl methyl ether in the presence of a base.
  • Electrophilic Aromatic Substitution : The furo[3,2-b]pyridine scaffold can undergo electrophilic substitution reactions to introduce the chloromethyl group.

Biological Activity

The biological activity of 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride has been studied in various contexts:

Anticancer Activity

Research indicates that derivatives of furo[3,2-b]pyridine exhibit potent inhibitory effects against various cancer cell lines. For instance:

  • EGFR Inhibition : Compounds related to furo[3,2-b]pyridine have shown efficacy in inhibiting epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC). Studies report IC50 values in the nanomolar range for selected derivatives, indicating strong potential as anticancer agents .

Antimicrobial Properties

6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride has demonstrated significant antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values between 2.18–3.08 µM against strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms by which 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride exerts its biological effects include:

  • Kinase Inhibition : It acts as a selective inhibitor of cdc-like kinases (CLKs), which are involved in cell cycle regulation and may contribute to its anticancer properties .
  • Modulation of Signaling Pathways : The compound influences pathways such as Hedgehog signaling, which is crucial for cell growth and differentiation .

Case Studies

  • Inhibition of NSCLC Cell Lines : A study evaluated the cytotoxic effects of various furo[3,2-b]pyridine derivatives on NSCLC cell lines (A549 and H1975), demonstrating their ability to induce apoptosis while sparing normal cells .
  • Antimicrobial Efficacy : Another study explored the antimicrobial activity of chlorinated pyridine derivatives, finding that they effectively inhibited fungal growth with low toxicity to human cells .

Data Summary

Biological ActivityObservationsReferences
AnticancerPotent EGFR inhibitors with IC50 values in nanomolar range
AntimicrobialMIC values between 2.18–3.08 µM against S. aureus and E. coli
Kinase InhibitionSelective inhibition of CLKs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cycloisomerization of alkynyl precursors using palladium catalysts (e.g., Pd(II)-complexes under microwave irradiation). Reaction optimization includes tuning solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to maximize yield .
  • Key Data : Microwave-assisted synthesis reduces reaction time from 24 hours to <2 hours with yields >75% .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodology : The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO, acetonitrile). Kinetic studies show second-order dependence on nucleophile concentration, with SN2 mechanisms favored due to steric accessibility .
  • Example : Reaction with piperidine in acetonitrile at 60°C yields 6-(piperidinylmethyl)furo[3,2-b]pyridinehydrochloride in 85% yield .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology : Use a combination of 1^1H/13^13C NMR (to confirm substitution patterns), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography for absolute stereochemical assignment. IR spectroscopy identifies C-Cl stretches at 650–750 cm1^{-1} .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in palladium-catalyzed cyclization reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify energy barriers. For example, cyclization via a 5-membered palladacycle intermediate is favored over 6-membered pathways (ΔG‡ difference: ~3 kcal/mol) .
  • Application : Predict optimal alkynyl precursor geometry to minimize side products in fused heterocycle synthesis .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Compare IC50_{50} values across cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity.
  • Structural Analog Comparison : Test derivatives (e.g., 6-(aminomethyl)furo[3,2-b]pyridine) to isolate effects of the chloromethyl group .
    • Data : Chloromethyl derivatives show 10-fold higher cytotoxicity (IC50_{50} = 2.5 μM) than non-chlorinated analogs (IC50_{50} = 25 μM) in MCF-7 cells .

Q. How do solvent and counterion effects modulate electrochemical properties in catalytic applications?

  • Methodology : Cyclic voltammetry in varied solvents (e.g., DCM, MeCN) reveals shifts in reduction potentials. For example, chloride counterions stabilize oxidized states by 0.2 V compared to PF6_6^- salts .
  • Table :

SolventCounterionE1/2_{1/2} (V vs. Ag/AgCl)
DCMCl^--1.05
MeCNPF6_6^--0.85

Q. What are the best practices for handling air-sensitive intermediates during scale-up?

  • Methodology : Use Schlenk-line techniques under inert gas (N2_2/Ar) for steps involving organometallic intermediates. Quench reactive species (e.g., Pd nanoparticles) with ethylenediamine tetraacetic acid (EDTA) to prevent aggregation .

Specialized Methodological Notes

  • Toxicity Screening : In vivo genotoxicity assays (e.g., comet assay in B6C3F1 mice) are critical for validating safety profiles. Compare with structurally similar carcinogens (e.g., 3-(chloromethyl)pyridine hydrochloride) to assess risk .
  • Crystallography : Submit diffraction data to the Cambridge Structural Database (CSD) for validation. Key metrics: R1_1 < 5%, wR2_2 < 12% .

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